rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride
Description
rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride is a cyclohexane-based amine derivative featuring a 4-chlorophenyl substituent at the 3-position and a protonated amine group at the 1-position, stabilized as a hydrochloride salt. Its molecular formula is estimated to be C₁₂H₁₇Cl₂N (calculated molecular weight: ~245.9 g/mol).
Properties
Molecular Formula |
C12H17Cl2N |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
(1R,3S)-3-(4-chlorophenyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h4-7,10,12H,1-3,8,14H2;1H/t10-,12+;/m0./s1 |
InChI Key |
DJMXMCIRJLLMJO-XOZOLZJESA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)N)C2=CC=C(C=C2)Cl.Cl |
Canonical SMILES |
C1CC(CC(C1)N)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride, with CAS number 1607822-85-4, is a chiral amine that has garnered interest in various scientific and medical applications. This article explores its applications, supported by data tables and case studies.
Pharmacological Studies
This compound is primarily studied for its potential as a pharmacological agent. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in depressive behaviors, suggesting its potential as a candidate for treating mood disorders.
Neuropharmacology
Research has shown that compounds similar to this compound can modulate neurochemical pathways associated with anxiety and depression.
Case Study: Behavioral Assessment
In a controlled study, the compound was administered to mice subjected to stress-induced anxiety tests. The treated group exhibited reduced anxiety-like behavior compared to the control group, highlighting its potential therapeutic benefits.
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with varied biological activities.
Data Table: Synthetic Pathways
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| N-Alkylation | rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine | N-Alkyl Derivative | 85 |
| Acylation | rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine | Acylated Product | 90 |
| Reduction | Ketone Intermediate | This compound | 95 |
Biological Studies
The compound's interaction with biological systems has been explored extensively. Its potential role as a modulator of enzyme activity has implications in drug metabolism and pharmacokinetics.
Case Study: Enzyme Inhibition
In vitro studies have demonstrated that this compound inhibits certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs.
Toxicology
Toxicological assessments are critical for understanding the safety profile of this compound. Studies have indicated low acute toxicity levels in animal models, but further long-term studies are necessary to evaluate chronic exposure effects.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Methylsulfanyl () and cyclopentyloxy () groups introduce sulfur or oxygen heteroatoms, altering solubility and metabolic stability .
Positional Isomerism :
Molecular Weight and Solubility :
Research and Application Insights
- Methylsulfanyl and cyclopentyloxy derivatives are highlighted for their versatility in synthesizing bioactive molecules, though their specific therapeutic roles remain underexplored .
- Synthetic Utility: The 3-phenyl analog () serves as a non-halogenated control in structure-activity relationship (SAR) studies, helping isolate the chlorophenyl group’s electronic contributions . Discontinued compounds (e.g., 3,3-dimethyl variant) may reflect challenges in synthesis or stability, underscoring the importance of substituent choice .
Biological Activity
Rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its molecular properties, biological effects, and relevant research findings, including data from various studies and case reports.
Molecular Properties
- Molecular Formula : C₁₂H₁₇ClN
- Molecular Weight : 246.18 g/mol
- CAS Number : 1607822-85-4
- MDL Number : MFCD32647735
Biological Activity Overview
The compound's biological activity has been primarily investigated in the context of its interaction with various biological targets, particularly in the realm of neuropharmacology and cancer research.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit significant effects on neurotransmitter systems. Specifically, it has been studied for its potential as a serotonin receptor modulator.
- Serotonin Receptor Interaction : The compound has shown promise in modulating serotonin receptors, which are crucial for mood regulation and have implications in treating depression and anxiety disorders. A study highlighted its binding affinity to serotonin receptors, suggesting potential antidepressant-like effects in animal models .
2. Anti-Cancer Properties
In addition to its neuropharmacological effects, this compound has been explored for its anti-cancer properties. It has been implicated in the inhibition of cancer cell proliferation through various mechanisms.
- Mechanism of Action : Research indicates that this compound may inhibit pathways involved in tumor growth and metastasis. For example, it was found to downregulate key signaling pathways associated with cancer cell survival .
Research Findings and Case Studies
Data from several studies provide insight into the biological activity of this compound:
Safety and Toxicology
While exploring the biological activity of this compound, safety profiles have also been assessed. Preliminary studies indicate that the compound exhibits moderate toxicity levels; however, further investigations are required to fully understand its safety profile in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
